Boiling Point Reduction vs. 1-Octanol: Operational Advantage in Volatile Delivery Systems
3-Octanol exhibits a boiling point of 174–176 °C (lit., Sigma-Aldrich), which is approximately 20–22 °C lower than that of its primary alcohol isomer 1-octanol (196 °C) . The secondary alcohol 2-octanol boils at 178–179 °C, while the ketone analog 3-octanone boils at approximately 167 °C. This lower boiling point relative to 1-octanol facilitates more efficient headspace volatilization at reduced temperatures, reducing thermal degradation risk in flavor delivery and analytical headspace workflows.
| Evidence Dimension | Boiling point at atmospheric pressure |
|---|---|
| Target Compound Data | 174–176 °C (3-Octanol, Sigma-Aldrich lit.) |
| Comparator Or Baseline | 1-Octanol: 196 °C (Sigma-Aldrich lit.); 2-Octanol: 178–179 °C; 3-Octanone: ~167 °C |
| Quantified Difference | 21–22 °C lower than 1-octanol; 3–5 °C lower than 2-octanol |
| Conditions | Atmospheric pressure (760 mmHg); neat liquid |
Why This Matters
The 20+ °C boiling point differential provides energy-efficient distillation and headspace volatility, making 3-octanol the preferred C8 alcohol for temperature-sensitive flavor encapsulation and GC headspace methods.
